molecular formula C25H16F2N6O3S B11569886 7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11569886
M. Wt: 518.5 g/mol
InChI Key: OAULKNKGHLPSEN-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a difluoromethyl group, a nitro group, and a pyridin-2-ylsulfanyl group

Preparation Methods

The synthesis of 7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening, and process optimization techniques.

Chemical Reactions Analysis

7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles or electrophiles, depending on the type of substitution.

    Cyclization: This reaction involves the formation of a ring structure.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group may result in the formation of a nitroso or hydroxylamine derivative.

Scientific Research Applications

7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: This compound is used in the study of biological processes and the development of new drugs. It has shown potential as an inhibitor of certain enzymes and receptors.

    Medicine: This compound is being investigated for its potential therapeutic applications, including as an anticancer agent and an anti-inflammatory agent.

    Industry: This compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site or alter the function of a receptor by binding to its ligand-binding domain .

Comparison with Similar Compounds

7-(difluoromethyl)-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties. For example, the presence of the difluoromethyl group may enhance its metabolic stability, while the nitro group may contribute to its biological activity.

Properties

Molecular Formula

C25H16F2N6O3S

Molecular Weight

518.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-(3-nitro-5-pyridin-2-ylsulfanylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C25H16F2N6O3S/c26-23(27)21-13-20(15-6-2-1-3-7-15)31-24-19(14-29-32(21)24)25(34)30-16-10-17(33(35)36)12-18(11-16)37-22-8-4-5-9-28-22/h1-14,23H,(H,30,34)

InChI Key

OAULKNKGHLPSEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=CC(=C4)SC5=CC=CC=N5)[N+](=O)[O-]

Origin of Product

United States

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